1-(3,4-Dichlorophenyl)ethane-1-thiol

Vue d'ensemble

Description

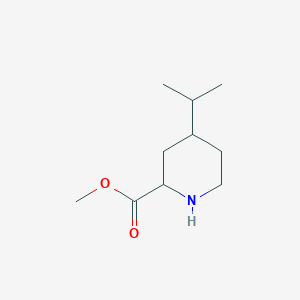

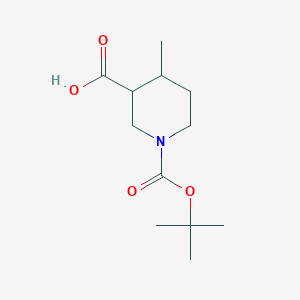

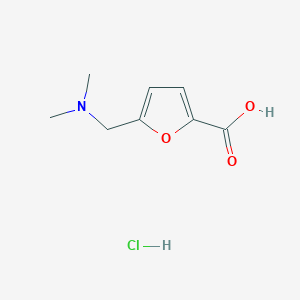

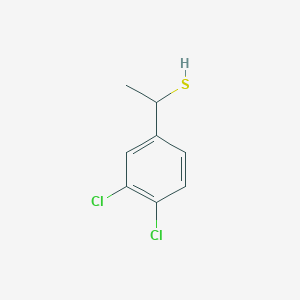

1-(3,4-Dichlorophenyl)ethane-1-thiol is a chemical compound with the CAS Number: 1039935-47-1 . It has a molecular weight of 207.12 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,4-dichlorophenyl)ethanethiol . The InChI code is 1S/C8H8Cl2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at 4 degrees Celsius .Applications De Recherche Scientifique

Atomically Precise Metal Nanoclusters

1-(3,4-Dichlorophenyl)ethane-1-thiol, as a thiol compound, shares relevance with studies exploring atomically precise metal nanoclusters. Thiols, along with phosphines, are commonly used ligands for creating atomically precise metal nanoclusters. For instance, [Ag18H16(TPP)10]2+, [Ag25H22(DPPE)8]3+, and [Ag26H22(TFPP)13]2+ are examples of silver nanoclusters where thiols could potentially play a role in their synthesis. These clusters offer accessible active metal sites for functionalization and pave the way for stable nanoclusters with simpler ligand-metal bonding, expanding the possibilities for both experimental and computational research (Bootharaju et al., 2016).

Polymer Chemistry

In polymer chemistry, thiol compounds participate in radical polyadditions, such as the addition of thiol groups to the terminal double bonds of allenyloxy groups, forming polymers with reactive carbon-carbon double bonds in their main chain. These polymers can further undergo structural changes, like isomerization from E to Z forms, indicating the dynamic nature of such polymers and the role of thiol compounds in their synthesis and modification (Sato et al., 1993).

Photocatalysis

Photocatalytic oxidation of compounds like 2,4-dichlorophenol by catalysts like CdS can be influenced by the presence of thiols. Thiol functional groups might act as bridges between the photocatalyst and the compound being oxidized, indicating the role of thiols in modulating photocatalytic reactions. The presence of thiols can lead to shifts in optimal pH levels for oxidation processes and the formation of different intermediates (Tang & Huang, 1995).

Thiol-Maleimide Chemistry

Thiol-maleimide chemistry is crucial in small molecule synthesis, bioconjugation chemistry, and the creation of multifunctional materials. The choice of solvents, initiators, and thiols directly influences the reaction mechanism, kinetics, and selectivity of thiol-maleimide reactions. Understanding these interactions is vital for controlling the synthesis and functionality of materials created through thiol chemistry (Northrop et al., 2015).

Conversion to Alkyl Cyanides

Thiol compounds can be involved in the conversion of alcohols, thiols, and ethers into their corresponding alkyl cyanides. This process, facilitated by certain reagents, showcases the versatility of thiol compounds in organic synthesis and their potential role in generating compounds with varied functional groups (Iranpoor et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOPDGSKMHFKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.